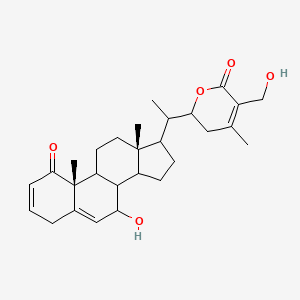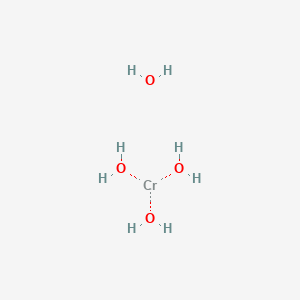
Chromiumtriol hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromiumtriol hydrate is a chemical compound that consists of chromium, oxygen, and hydrogen atoms It is a hydrate form, meaning it includes water molecules within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of chromiumtriol hydrate typically involves the reaction of chromium salts with water under controlled conditions. One common method is the hydration of chromium(III) chloride in an aqueous solution, followed by crystallization to obtain the hydrate form.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydration processes where chromium salts are dissolved in water and subjected to specific temperature and pressure conditions to promote the formation of the hydrate. The resulting solution is then cooled to allow crystallization of the hydrate.
Chemical Reactions Analysis
Types of Reactions: Chromiumtriol hydrate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation states of chromium.
Reduction: It can be reduced to lower oxidation states.
Substitution: Ligands in the hydrate can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions can be carried out using different ligands under controlled pH and temperature conditions.
Major Products:
Oxidation: Chromium(VI) compounds.
Reduction: Chromium(II) compounds.
Substitution: Various chromium complexes with different ligands.
Scientific Research Applications
Chromiumtriol hydrate has several applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Studied for its potential role in biological systems, particularly in enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including its role in glucose metabolism and as an anti-diabetic agent.
Industry: Utilized in the production of pigments, coatings, and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of chromiumtriol hydrate involves its interaction with molecular targets such as enzymes and proteins. It can influence various biochemical pathways, including those involved in glucose metabolism. The compound’s effects are mediated through its ability to alter the redox state of chromium and its interaction with cellular components.
Comparison with Similar Compounds
Chromiumtriol hydrate can be compared with other chromium hydrates and complexes:
Chromium(III) chloride hexahydrate: Similar in structure but with different hydration levels.
Chromium(III) acetate hydroxide: Another chromium complex with distinct properties.
Chromium(III) sulfate hydrate: Used in similar applications but with different chemical behavior.
Uniqueness: this compound is unique due to its specific hydration state and the resulting chemical and physical properties
Properties
Molecular Formula |
CrH8O4 |
|---|---|
Molecular Weight |
124.06 g/mol |
IUPAC Name |
chromium;tetrahydrate |
InChI |
InChI=1S/Cr.4H2O/h;4*1H2 |
InChI Key |
QJJQCFFMTQDLQE-UHFFFAOYSA-N |
Canonical SMILES |
O.O.O.O.[Cr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(Benzylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile](/img/structure/B12438027.png)

![[1,2,4]Triazolo[4,3-a]pyrimidine-6-carbonitrile](/img/structure/B12438038.png)
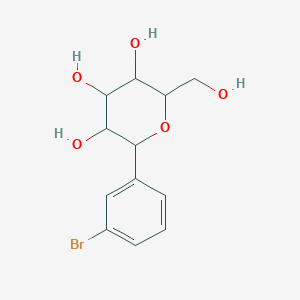
![3,4,5-Tris({[3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy})-1-hydroxycyclohexane-1-carboxylic acid](/img/structure/B12438047.png)
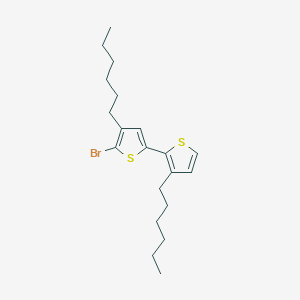

![2-(4-{[(Tert-butoxy)carbonyl]amino}pyridin-2-yl)acetic acid](/img/structure/B12438065.png)
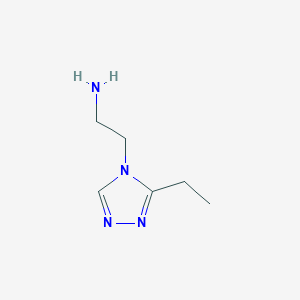

![[(2S,3R,4S,5S,6R)-6-[[(2R,4R,5S,6R)-6-(acetyloxymethyl)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12438092.png)


